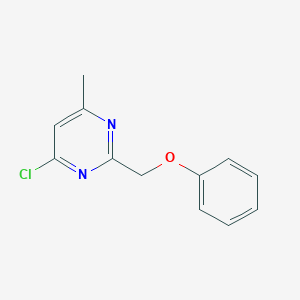
3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their biological and pharmacological activities
準備方法
Synthetic Routes and Reaction Conditions: . The reaction conditions may include the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable solvent like dichloromethane (DCM). The reaction is usually carried out under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale batch reactors are commonly used to facilitate the synthesis process. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the final product.
化学反応の分析
Types of Reactions: 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable catalyst.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
Chemistry: In chemistry, 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile intermediate for further functionalization.
Biology: Indole derivatives, including this compound, have shown various biological activities such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of novel materials with specific properties.
作用機序
The mechanism by which 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate exerts its effects involves its interaction with molecular targets and pathways. The bromine atom in the indole ring can enhance the compound's binding affinity to various receptors, leading to biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or material synthesis.
類似化合物との比較
5-Bromo-1H-indole: A simpler indole derivative without the 2,2-dimethylpropyl acetate group.
2,2-Dimethylpropyl acetate: A different ester that lacks the bromo-indole moiety.
Indole-3-acetic acid: Another indole derivative with different functional groups.
Uniqueness: 3-(5-Bromo-1H-indol-3-YL)-2,2-dimethylpropyl acetate is unique due to its combination of the bromo-indole structure and the 2,2-dimethylpropyl acetate group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.
特性
分子式 |
C15H18BrNO2 |
|---|---|
分子量 |
324.21 g/mol |
IUPAC名 |
[3-(5-bromo-1H-indol-3-yl)-2,2-dimethylpropyl] acetate |
InChI |
InChI=1S/C15H18BrNO2/c1-10(18)19-9-15(2,3)7-11-8-17-14-5-4-12(16)6-13(11)14/h4-6,8,17H,7,9H2,1-3H3 |
InChIキー |
BRCDOFCLMDNAGM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OCC(C)(C)CC1=CNC2=C1C=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(4-chlorophenyl)sulfanyl]-2-(piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15358749.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)

![Methyl 3-azabicyclo[3.1.1]heptane-1-carboxylate;hydrochloride](/img/structure/B15358761.png)



![[13-Acetyloxy-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-(methylamino)benzoate](/img/structure/B15358793.png)
![1-ethyl-9H-pyrano[3,4-b]indol-3-one](/img/structure/B15358796.png)


